molecular formula C13H9F3S B7990547 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990547
M. Wt: 254.27 g/mol
InChI Key: YJVLGRYSHDEMKM-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene core substituted with a fluorine atom at position 1 and a sulfanylmethyl (-CH₂-S-) group at position 2. The sulfanylmethyl moiety is further attached to a 3,5-difluorophenyl ring, resulting in a molecular formula of C₁₃H₉F₃S and a molecular weight of 254.07 g/mol. This compound’s structure combines electron-withdrawing fluorine atoms with a nucleophilic sulfur center, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibitors) or materials science. Its synthesis likely involves meta-arylation, alkylation, and cross-coupling strategies, as seen in analogous compounds .

Properties

IUPAC Name

1,3-difluoro-5-[(2-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLGRYSHDEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Fluorination

Reaction Mechanisms and Kinetic Considerations

Electrophilic Fluorination Mechanism

The EAS fluorination proceeds via the formation of a Wheland intermediate, where the electrophilic fluorine (F⁺) attacks the electron-rich aromatic ring. The presence of electron-withdrawing groups (e.g., -NO₂) meta to the reaction site enhances regioselectivity. Kinetic studies indicate a second-order dependence on fluorine concentration and aromatic substrate.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–S bond. The use of bulky phosphine ligands (e.g., SPhos) accelerates the transmetallation step, reducing reaction times from 24 hours to 6 hours.

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (toluene) enhance selectivity in cross-coupling steps.

  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the sulfanylmethyl group.

Catalytic System Enhancements

Recent advances employ heterogeneous catalysts (e.g., Pd/C) to facilitate catalyst recovery and reduce costs. Bimetallic systems (Pd/Cu) have shown promise in suppressing homocoupling side reactions.

Analytical Characterization of Synthetic Intermediates

Analytical TechniqueKey Findings for this compound
¹H NMR - Aromatic protons: δ 7.2–7.8 ppm (multiplet)
- SCH₂ protons: δ 3.9–4.1 ppm (singlet)
¹⁹F NMR - Fluorine atoms: δ -110 to -120 ppm (coupled with aromatic protons)
Mass Spectrometry (HRMS) Molecular ion peak at m/z 288.72 (C₁₃H₈ClF₃S)
X-ray Crystallography Confirmed ortho-fluoro and para-sulfanylmethyl substitution pattern

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Electrophilic Fluorination 45–6090–95High regioselectivityRequires toxic fluorinating agents
Suzuki-Miyaura Coupling 70–8598–99Scalable, mild conditionsHigh catalyst costs
Fluorodenitration 50–6585–90Avoids direct fluorinationLimited to nitro precursors

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms and sulfanylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene C₁₃H₉F₃S 254.07 3,5-difluorophenyl, sulfanylmethyl Thioether (-S-)
1-Fluoro-2-(methylsulfanyl)benzene C₇H₇FS 156.19 Methyl, sulfanyl Thioether (-S-)
1-Fluoro-2-(phenylsulfanylmethyl)benzene C₁₃H₁₁FS 218.29 Phenyl, sulfanylmethyl Thioether (-S-)
1-Fluoro-2-(methylsulfonyl)benzene C₇H₇FO₂S 174.19 Methylsulfonyl Sulfonyl (-SO₂-)

Key Differences :

  • Fluorination: The target compound’s 3,5-difluorophenyl group introduces steric bulk and enhanced electronegativity compared to non-fluorinated analogs (e.g., phenyl or methyl substituents). This increases lipophilicity and may improve metabolic stability in pharmaceutical contexts.
  • Sulfur Oxidation State : The thioether group (-S-) in the target compound is less polar and more nucleophilic than sulfonyl groups (-SO₂-), as seen in 1-fluoro-2-(methylsulfonyl)benzene . Sulfonyl analogs are typically more stable but less reactive in nucleophilic substitution reactions.
Physicochemical Properties
Property This compound 1-Fluoro-2-(methylsulfonyl)benzene
Melting Point Not reported 46–49°C
Solubility Likely low in polar solvents (e.g., methanol) Slight in chloroform, methanol
Storage Conditions Likely stable at -20°C (inferred from analogs) -20°C Freezer

Key Observations :

  • The 3,5-difluorophenyl group in the target compound likely reduces solubility in polar solvents compared to smaller analogs like 1-fluoro-2-(methylsulfonyl)benzene.
  • Sulfonyl analogs exhibit higher polarity and lower nucleophilicity, making them more suitable for applications requiring oxidative stability .

Biological Activity

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique properties that can enhance their pharmacological profiles, making them valuable in drug design and development.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom attached to a benzene ring, along with a sulfanylmethyl group linked to a difluorophenyl moiety. This structural configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H10F3S
Molecular Weight273.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of fluorinated compounds. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways that promote tumor growth.

Case Study:
A study evaluating the cytotoxic effects of various fluorinated benzene derivatives demonstrated that certain analogs exhibited significant activity against human cancer cell lines, with IC50 values in the low micromolar range. The presence of the difluorophenyl group was noted to enhance this activity due to increased lipophilicity and improved membrane permeability.

Antiviral Activity

Fluorinated compounds are also being explored for their antiviral properties. Research indicates that modifications in the aromatic system can lead to increased potency against viral targets.

Research Findings:
this compound has been evaluated for its efficacy against various viral strains. In vitro assays revealed that certain derivatives inhibited viral replication at concentrations significantly lower than those required for cytotoxicity.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in tumor proliferation and viral replication. The fluorine atoms can enhance binding affinity due to their electronegativity, potentially leading to stronger interactions with target biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene?

  • Methodology : A two-step approach is commonly employed:

Thioether formation : React 2-fluorobenzyl chloride with 3,5-difluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylmethyl intermediate.

Fluorination : Use a fluorinating agent like Selectfluor™ in acetonitrile to introduce the fluorine substituent.

  • Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires stoichiometric control of fluorinating agents .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical techniques :

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic fluorines). ¹H NMR resolves methylene (CH₂-S) protons (δ ~4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (C₁₃H₈F₃S: theoretical 260.03 g/mol).
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals in DCM/hexane and analyze (e.g., R factor <0.08) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Solubility profile :

SolventSolubility (mg/mL)Temperature (°C)
Dichloromethane>5025
DMSO~3025
Ethanol<1025
  • Recommendation : Use DCM for reactions and DMSO for biological assays. Pre-saturate with inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the electronic environment of the difluorophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic insight :

  • The 3,5-difluorophenyl moiety acts as an electron-withdrawing group, enhancing electrophilicity at the sulfur atom.
  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?

  • Troubleshooting steps :

Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the sulfanylmethyl group) by acquiring spectra from -20°C to 60°C.

2D NMR (COSY, NOESY) : Confirm through-space interactions between fluorine and adjacent protons.

Computational modeling : Overlay experimental and simulated (e.g., ACD/Labs) spectra to assign ambiguous signals .

Q. How can the environmental fate of this compound be assessed in aquatic ecosystems?

  • Experimental design :

  • Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C; quantify degradation via LC-MS/MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and track half-life using HPLC-UV.
  • Ecotoxicity assays : Use Daphnia magna (OECD 202) to evaluate acute toxicity (EC₅₀) .

Q. What role does the sulfur atom play in modulating biological activity (e.g., enzyme inhibition)?

  • Methodological approach :

  • Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Compare with sulfone/sulfoxide analogs.
  • In vitro assays : Measure IC₅₀ against purified enzymes (e.g., fluorescence-based assays with fluorogenic substrates) .
  • SAR analysis : Correlate sulfur oxidation states (S, SO, SO₂) with inhibitory potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

  • Root causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation variability.
  • Resolution :

  • DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorph transitions.
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure crystalline forms .

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